

An In-depth Technical Guide to 6-Chloropyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloropyrimidin-2(1H)-one

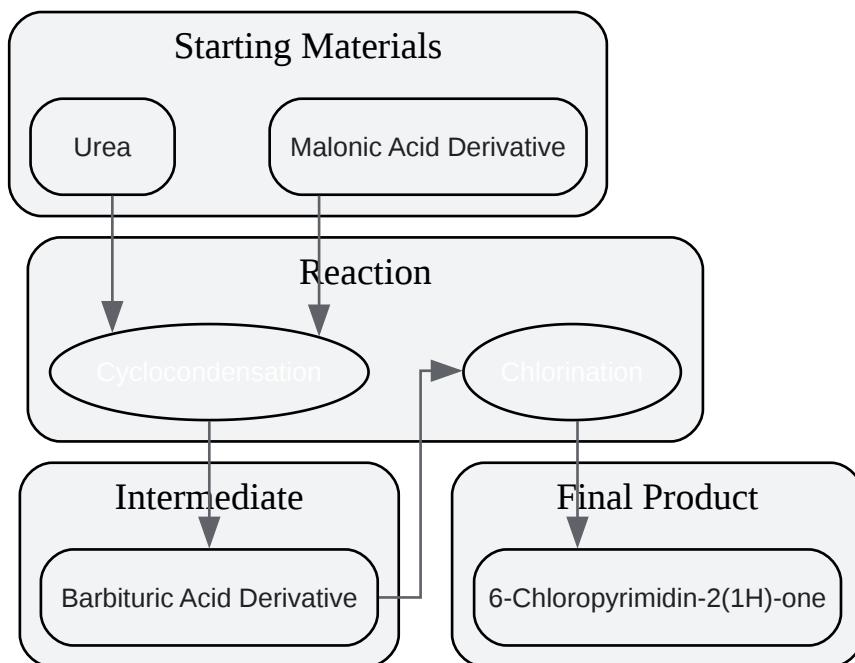
Cat. No.: B046037

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **6-Chloropyrimidin-2(1H)-one**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential therapeutic applications. Experimental protocols for its synthesis and characterization are outlined, and its known biological activities are discussed.


Chemical Identity and Properties

6-Chloropyrimidin-2(1H)-one is a pyrimidine derivative with the IUPAC name 6-chloro-1H-pyrimidin-2-one.^[1] It exists in tautomeric equilibrium with its enol form, 6-chloro-pyrimidin-2-ol. The compound is a versatile synthetic intermediate used in the preparation of a variety of biologically active molecules.^[2]

Property	Value	Reference
IUPAC Name	6-chloro-1H-pyrimidin-2-one	[1]
CAS Number	80927-55-5	[1] [3] [4] [5]
Molecular Formula	C ₄ H ₃ ClN ₂ O	[5]
Molecular Weight	130.53 g/mol	[5]
Melting Point	153 °C	[6]
Physical Form	Solid	
Purity	>95%	
Synonyms	4-chloropyrimidin-2-ol, 6-chloro-2-hydroxypyrimidine, 4-chloro-1H-pyrimidin-2-one	[5]
Storage	Store at 2-8°C in an inert atmosphere	

Synthesis of 6-Chloropyrimidin-2(1H)-one

The synthesis of **6-Chloropyrimidin-2(1H)-one** can be achieved through several methods, primarily involving cyclization or substitution reactions.[\[4\]](#) A general conceptual workflow for its synthesis is presented below.

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **6-Chloropyrimidin-2(1H)-one**.

Experimental Protocol: Cyclization and Chlorination

This protocol describes a common method for the synthesis of **6-Chloropyrimidin-2(1H)-one** starting from a suitable pyrimidine precursor.

Materials:

- 2,4,6-trihydroxypyrimidine (barbituric acid)
- Phosphorus oxychloride (POCl_3)
- N,N-dimethylaniline
- Ice
- Sodium bicarbonate (NaHCO_3) solution
- Dichloromethane

- Anhydrous sodium sulfate (Na_2SO_4)

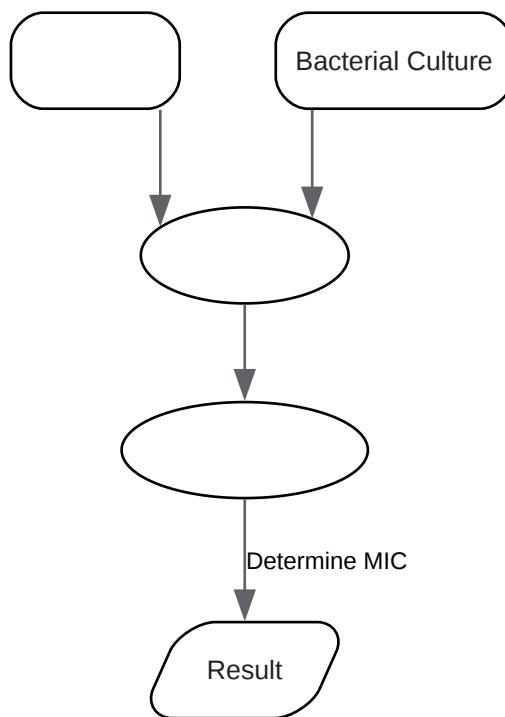
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of 2,4,6-trihydroxypyrimidine and an excess of phosphorus oxychloride is prepared.
- N,N-dimethylaniline is added dropwise to the stirred mixture.
- The reaction mixture is heated under reflux for several hours.
- After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure.
- The residue is carefully poured onto crushed ice.
- The aqueous solution is neutralized with a saturated sodium bicarbonate solution.
- The product is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
- The crude **6-Chloropyrimidin-2(1H)-one** can be purified by recrystallization from a suitable solvent.

Spectral Characterization

The structure of **6-Chloropyrimidin-2(1H)-one** is confirmed using various spectroscopic techniques.

Technique	Expected Data
¹ H NMR	Signals corresponding to the vinyl proton and the N-H proton of the pyrimidine ring.
¹³ C NMR	Resonances for the carbonyl carbon and the two distinct olefinic carbons.
IR Spectroscopy	Characteristic absorption bands for the N-H and C=O stretching vibrations.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound.

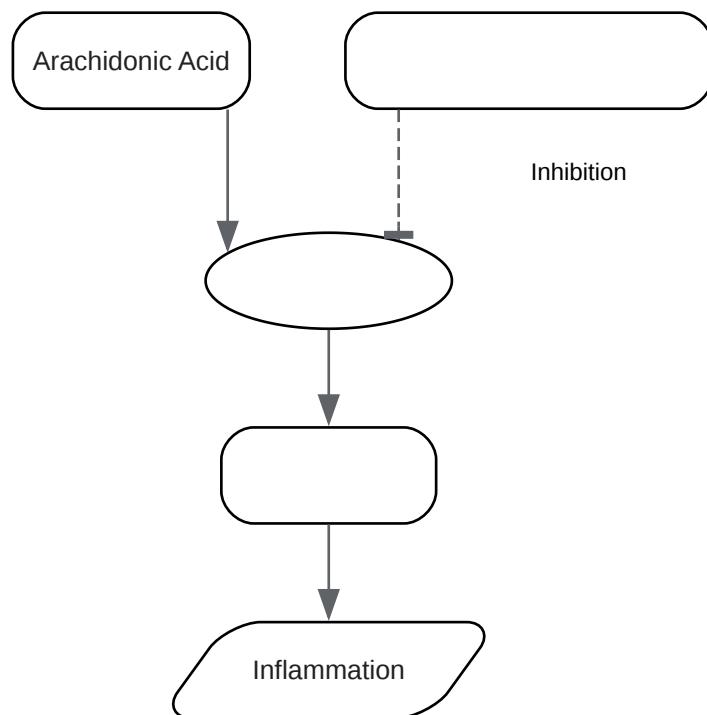

Biological Activity and Potential Applications

6-Chloropyrimidin-2(1H)-one serves as a crucial building block in the synthesis of various pharmaceutical agents.^[2] Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Some sources suggest that **6-Chloropyrimidin-2(1H)-one** has antimicrobial properties by inhibiting the synthesis of DNA, RNA, and proteins in bacteria and cancer cells.^[6]

A general workflow for screening the antimicrobial activity of a compound like **6-Chloropyrimidin-2(1H)-one** is depicted below.


[Click to download full resolution via product page](#)

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The potential mechanism of action involves blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

A simplified representation of this signaling pathway is shown below.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for evaluating the COX inhibitory activity of **6-Chloropyrimidin-2(1H)-one**.

Materials:

- COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- **6-Chloropyrimidin-2(1H)-one** (test compound)
- Reference inhibitor (e.g., celecoxib)
- Assay buffer
- Detection reagent (e.g., for measuring prostaglandin E2)

- 96-well microplate
- Plate reader

Procedure:

- Prepare solutions of the test compound and reference inhibitor at various concentrations.
- In a 96-well plate, add the assay buffer, COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.
- Pre-incubate the plate at the appropriate temperature.
- Initiate the reaction by adding arachidonic acid to each well.
- Incubate for a specific period to allow for the enzymatic reaction.
- Stop the reaction and add the detection reagent.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

6-Chloropyrimidin-2(1H)-one is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its versatile chemistry allows for the synthesis of a wide range of derivatives with diverse biological activities. Further research into its specific mechanisms of action and the development of novel analogs is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scienceopen.com [scienceopen.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy 6-Chloropyrimidin-2(1H)-one | 80927-55-5 [smolecule.com]
- 5. 6-chloropyrimidin-2(1H)-one - Opulent Pharma [opulentpharma.com]
- 6. 6-Chloropyrimidin-2(1H)-one | 80927-55-5 | FDA92755 [biosynth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloropyrimidin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b046037#6-chloropyrimidin-2-1h-one-iupac-name-and-cas-number\]](https://www.benchchem.com/product/b046037#6-chloropyrimidin-2-1h-one-iupac-name-and-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com